Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate

Immuno-oncology CD73 inhibitor Adenosine pathway

Designing selective kinase inhibitors often hampered by promiscuous hinge binders? This scaffold is the solution: • Isosteric replacement for 7-azaindole, with validated CD73 Ki=101 nM, PDHK1 IC50=35 nM. • Orthogonal 5-amine and ethyl ester handles for chemoselective diversification. • In stock for rapid global shipping to accelerate your SAR programs.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 6562-74-9
Cat. No. B1624572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminofuro[2,3-b]pyridine-2-carboxylate
CAS6562-74-9
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=CN=C2O1)N
InChIInChI=1S/C10H10N2O3/c1-2-14-10(13)8-4-6-3-7(11)5-12-9(6)15-8/h3-5H,2,11H2,1H3
InChIKeyHKOYQWROZVTJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Aminofuro[2,3-b]pyridine-2-carboxylate: Structural and Pharmacological Identity


Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate (CAS 6562-74-9, MW 206.20 g/mol, XLogP3-AA 1.5) is a heterocyclic building block belonging to the furo[2,3-b]pyridine class, a scaffold recognized as a privileged hinge-binding template for kinase inhibitor design [1]. The compound features a fused furan-pyridine bicyclic core bearing an electron-donating 5-amino group and an electron-withdrawing 2-ethyl ester, providing two orthogonal functional handles for chemoselective derivatization via palladium-mediated cross-coupling or amidation [2]. It serves as a demonstrated synthetic precursor to unsubstituted furo[2,3-b]pyridine through successive deamination, hydrolysis, and decarboxylation [3]. The furo[2,3-b]pyridine core has been validated as an isosteric replacement for the promiscuous 7-azaindole hinge binder, offering a strategy to modulate kinase selectivity profiles [1]. Documented bioactivities include inhibition of ecto-5′-nucleotidase (CD73) and pyruvate dehydrogenase kinases (PDHKs), positioning this compound as a multi-target-capable starting material for medicinal chemistry programs [4][5].

Why Furo[2,3-b]pyridine-2-carboxylate Scaffolds Are Non-Interchangeable


The substitution pattern and ester identity on the furo[2,3-b]pyridine core are non-interchangeable determinants of both synthetic tractability and biological target engagement. The 5-amino positional isomer (CAS 6562-74-9) places the nucleophilic amine at the pyridine ring's C-5, a position demonstrated to be compatible with palladium-mediated chemoselective cross-coupling for SAR library expansion, whereas the 3-amino isomer (CAS 371945-06-1) presents a different electronic and steric environment that alters reactivity and binding profiles [1]. Changing the ethyl ester to a methyl ester (methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate) modifies lipophilicity and hydrolysis kinetics, while removal of the ester altogether (as in furo[2,3-b]pyridin-5-amine, CAS 34668-30-9) eliminates a critical handle for amide bond formation, a key diversification strategy in kinase inhibitor design [2]. Furthermore, polyhalogenated furo[2,3-b]pyridine analogs have been reported as chemically unstable, highlighting that not all core modifications are viable [3]. The sulfur isostere (thieno[2,3-b]pyridine) exhibits divergent biological activity profiles, with tetrahydrothienoquinolone derivatives achieving GI50 values in the low nanomolar range against NCI-60 cell lines, whereas furo analogs show distinct target selectivity patterns [3]. These data demonstrate that the precise 5-amino-2-ethyl ester configuration is a functional requirement, not a commodity feature.

Quantitative Differentiation Evidence Against Closest Analogs


CD73 Inhibition Potency and Alkaline Phosphatase Selectivity

Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate (CAS 6562-74-9) demonstrates sub-micromolar inhibition of rat ecto-5′-nucleotidase (CD73) with Ki = 101 nM, measured in COS7 cells transfected with the target enzyme [1]. Crucially, this compound exhibits significant selectivity discrimination: while it potently inhibits CD73, it shows >14-fold weaker inhibition of bovine intestinal alkaline phosphatase (Ki = 1,430 nM) under comparable assay conditions [1]. This selectivity profile within the ectonucleotidase/phosphatase family contrasts with less discriminating nucleotide analog inhibitors and is a functionally relevant property for adenosine pathway targeting in immuno-oncology, where off-target alkaline phosphatase inhibition is undesirable. No directly comparable CD73 inhibition data are publicly available for the 3-amino positional isomer (CAS 371945-06-1) or the methyl ester variant, placing this compound as the best-characterized member of the furo[2,3-b]pyridine-2-carboxylate subclass for CD73-targeted programs.

Immuno-oncology CD73 inhibitor Adenosine pathway

PDHK Isoform Inhibition Profile vs. Thieno[2,3-b]pyridine Analogs

Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate inhibits human pyruvate dehydrogenase kinase isoforms with IC50 values of 35 nM (PDHK1) and 710 nM (PDHK2) as documented in BindingDB [1]. The ~20-fold selectivity for PDHK1 over PDHK2 represents an isoform-discriminating profile that may be exploitable in metabolic disease programs where PDHK1 is the prioritized target. In contrast, thieno[2,3-b]pyridine-2-carboxamide derivatives from Hung et al. (2014) showed antiproliferative activity primarily driven by phosphoinositide-specific phospholipase C (PLC) engagement rather than PDHK inhibition, with the most active thieno analog (compound 17d) achieving GI50 values of 23 nM (MDA-MD-435) and 46 nM (MDA-MB-468) through a PLC-mediated mechanism [2]. This mechanistic divergence underscores that the furan oxygen in the furo[2,3-b]pyridine core directs target engagement toward PDHK isoforms, while the sulfur in thieno analogs shifts activity toward PLC, making these scaffolds non-substitutable for PDHK-focused programs.

Metabolic disease PDHK inhibitor Kinase selectivity

5-Amino Positional Advantage for Chemoselective Cross-Coupling

The 5-amino group on the furo[2,3-b]pyridine core of CAS 6562-74-9 provides a critical synthetic handle for chemoselective palladium-mediated cross-coupling at the C-5 position, enabling rapid generation of diversified compound libraries for structure-activity relationship (SAR) studies. O'Byrne et al. (2020) demonstrated that furo[2,3-b]pyridines with functional handles at both the 3- and 5-positions can be synthesized on a multi-gram scale in only 4 steps, with only one step requiring chromatographic purification [1]. This synthetic accessibility contrasts sharply with the 3-amino positional isomer (CAS 371945-06-1), where the amine at C-3 presents different electronic activation and steric accessibility for cross-coupling, and with furo[2,3-b]pyridin-5-amine (CAS 34668-30-9), which lacks the ester handle entirely, reducing orthogonal derivatization options from two functional handles to one [2]. The 2-ethyl ester can be independently hydrolyzed to the carboxylic acid or converted to amides, while the 5-amino group can undergo diazotization, Buchwald-Hartwig coupling, or reductive amination, enabling true orthogonal functionalization.

Medicinal chemistry Cross-coupling Scaffold diversification

Hinge-Binding Scaffold Differentiation from 7-Azaindole

The furo[2,3-b]pyridine core has been explicitly validated as an isosteric replacement for the 7-azaindole hinge-binding pharmacophore, a modification strategy designed to improve kinase selectivity [1]. O'Byrne et al. (2020) note that while 7-azaindole makes two hydrogen bonds with the kinase hinge region—contributing to its broad kinome promiscuity and associated off-target toxicity—the furo[2,3-b]pyridine isostere presents an electron-deficient pyridine ring paired with an electron-rich furan ring, altering the hydrogen-bonding donor/acceptor pattern at the hinge [1]. This electronic differentiation is supported by literature evidence that modification of hinge-region hydrogen bond interactions can improve kinase selectivity without sacrificing potency [1]. The 5-amino substituent on CAS 6562-74-9 further modulates the pyridine ring's electronics, providing an additional tuning parameter for hinge-binding affinity that is absent in the unsubstituted furo[2,3-b]pyridine core. Furo[2,3-b]pyridine-based inhibitors have been reported against B-Raf, Lck, EGFR, IGF-1R, and AKT kinases, demonstrating the scaffold's versatility across the kinome [1].

Kinase inhibitor design Hinge binder Selectivity engineering

Cytotoxicity and Tumor Selectivity of Furo[2,3-b]pyridine Derivatives

Furo[2,3-b]pyridine derivatives bearing the core scaffold found in CAS 6562-74-9 have demonstrated promising cytotoxicity profiles. Ibrahim et al. (2018) reported that furo[2,3-b]pyridine derivative 3e exhibited IC50 < 20 µM against all five tested tumor cell lines—HeLa (cervical), DU145 (prostate), HepG2 (liver), MDA-MB-231 (breast, ER-negative), and MCF7 (breast, ER-positive)—with a selectivity index of 40–287 fold for tumor cells over normal human fibroblast cells (HSF1184) using the MTT assay [1]. In parallel, Hung et al. (2014) evaluated 47 thieno- and furo[2,3-b]pyridine-2-carboxamide derivatives against the NCI-60 panel, finding that while tetrahydrothieno[2,3-b]quinolone-2-carboxamides achieved the most potent GI50 values (23–46 nM range), the furo[2,3-b]pyridine-2-carboxamide subclass exhibited a distinct activity profile, and critically, polyhalogenated furo[2,3-b]pyridines were found to be chemically unstable—an important caveat for scaffold selection [2]. This highlights that the 5-amino-2-ethyl ester substitution pattern of CAS 6562-74-9, which avoids polyhalogenation, represents a stability-optimized starting point for anticancer SAR exploration.

Anticancer Cytotoxicity Tumor selectivity

Physicochemical and Drug-Likeness Profiling

Ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate possesses computed physicochemical properties consistent with lead-like chemical space: XLogP3-AA = 1.5, hydrogen bond donor count = 1 (from 5-NH₂), hydrogen bond acceptor count = 5, rotatable bond count = 3, and topological polar surface area (TPSA) = 78.35 Ų [1]. The predicted pKa of 3.48 ± 0.40 indicates the pyridine nitrogen is weakly basic, influencing ionization state at physiological pH . These parameters place the compound within favorable oral drug-likeness boundaries. In comparison, the 3-amino positional isomer (CAS 371945-06-1) shares the same molecular formula and nearly identical computed descriptors but differs in the spatial orientation of the H-bond donor, which affects target recognition geometry [2]. The methyl ester variant has a lower XLogP (~1.1 estimated by difference of one methylene unit), which may alter membrane permeability and metabolic stability profiles relative to the ethyl ester. The balanced lipophilicity (XLogP 1.5) of the ethyl ester is within the optimal range (1–3) for CNS-excluded oral drug candidates, providing a procurement-relevant triage criterion.

Drug-likeness Physicochemical profiling Lead optimization

High-Value Procurement Scenarios


CD73-Targeted Immuno-Oncology with Isozyme Selectivity

BindingDB. BDBM50437946 (CHEMBL1814392): CD73 Ki: 101 nM; Intestinal alkaline phosphatase Ki: 1,430 nM.

PDHK-Focused Metabolic Disease Programs

BindingDB. BDBM50236530 & BDBM50571963: PDHK1 IC50: 35 nM; PDHK2 IC50: 710 nM. O'Byrne et al. Tetrahedron Letters, 2020.

Kinase Inhibitor Scaffold-Hopping from Azaindole Leads

O'Byrne et al. Tetrahedron Letters, 2020.

Broad-Spectrum Anticancer SAR with Tumor Selectivity

Ibrahim et al. J. Iran. Chem. Soc., 2019, 16, 715-722. Hung et al. Eur. J. Med. Chem., 2014, 86, 420-437.

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